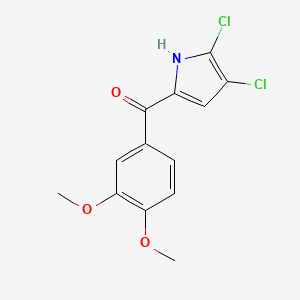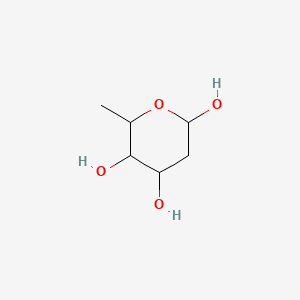
Di-deoxyhexose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-deoxyhexose is a type of deoxy sugar, which is a derivative of hexose where two hydroxyl groups are replaced by hydrogen atoms. This compound is significant in various biological processes and is found in several natural products, including antibiotics and glycoproteins. This compound plays a crucial role in the structural integrity and function of these molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-deoxyhexose typically involves the reduction of hexose sugars. One common method is the catalytic hydrogenation of hexose derivatives. For example, the reduction of deoxythymidine diphosphate-glucose (dTDP-glucose) using specific enzymes like dTDP-glucose 4,6-dehydratase . This enzyme catalyzes the conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose, which can then be further reduced to this compound.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches using microbial fermentation. Specific strains of bacteria, such as Pseudomonas aeruginosa, are engineered to produce high yields of this compound through fermentation processes . These methods are optimized for large-scale production and involve the use of bioreactors and controlled fermentation conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Di-deoxyhexose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto or aldehyde derivatives.
Reduction: It can be reduced to form simpler sugar alcohols.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the sugar molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various deoxy sugars, sugar alcohols, and halogenated sugars. These products have significant applications in pharmaceuticals and biochemical research.
Wissenschaftliche Forschungsanwendungen
Di-deoxyhexose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the structure and function of glycoproteins and glycolipids.
Medicine: Incorporated into antibiotics and antiviral drugs to enhance their efficacy.
Industry: Used in the production of flavoring agents and sweeteners.
Wirkmechanismus
The mechanism of action of di-deoxyhexose involves its incorporation into larger biomolecules, where it influences their structural and functional properties. For example, in glycoproteins, this compound residues can affect protein folding, stability, and interactions with other molecules. The molecular targets include enzymes involved in glycosylation processes and receptors that recognize glycan structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-deoxy-D-glucose: A deoxy sugar where the hydroxyl group at position 2 is replaced by hydrogen.
Fucose: A deoxyhexose with a similar structure but different functional groups.
Rhamnose: Another deoxyhexose commonly found in plant glycosides.
Uniqueness
Di-deoxyhexose is unique due to the presence of two deoxygenated positions, which imparts distinct chemical and biological properties compared to other deoxy sugars. This uniqueness makes it valuable in specific biochemical pathways and industrial applications.
Eigenschaften
CAS-Nummer |
49871-87-6 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3 |
InChI-Schlüssel |
FDWRIIDFYSUTDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


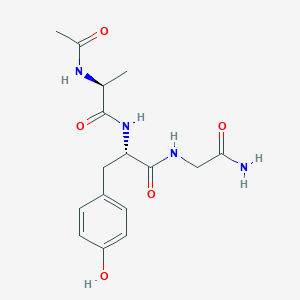
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)
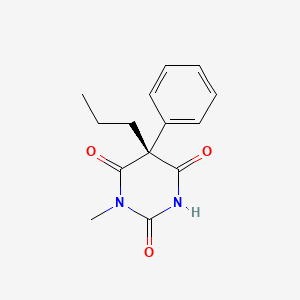

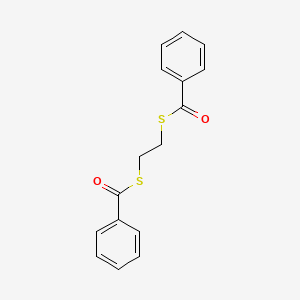
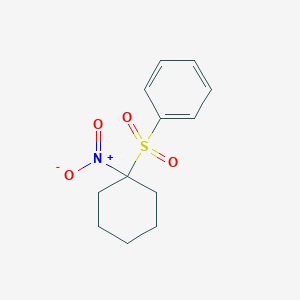



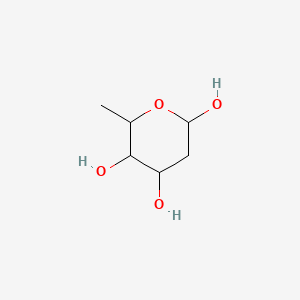

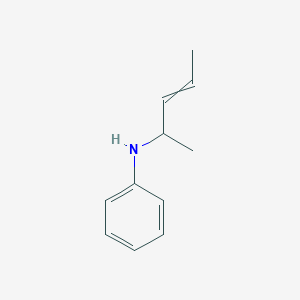
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
